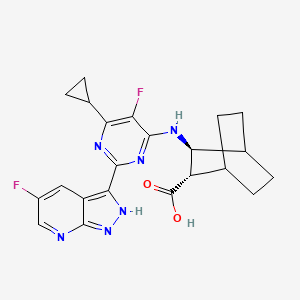
2,3-Dinor-11beta-prostaglandin F2alpha-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dinor-11beta-prostaglandin F2 alpha is a metabolite of prostaglandin D2. It is a significant biomarker used in the diagnosis and monitoring of various medical conditions, particularly those related to mast cell activation disorders such as systemic mastocytosis. Elevated levels of this compound in urine are indicative of increased prostaglandin D2 levels, which are associated with conditions like asthma and impaired lung function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dinor-11beta-prostaglandin F2 alpha typically involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly specific and sensitive, allowing for the precise quantification of the compound in biological samples. The process involves the addition of deuterium-labeled 2,3-Dinor-11beta-prostaglandin F2 alpha and reagents to the samples, followed by liquid-liquid extraction .
Industrial Production Methods
Industrial production of 2,3-Dinor-11beta-prostaglandin F2 alpha is not commonly reported, as it is primarily used in research and diagnostic settings. The compound is usually synthesized in specialized laboratories using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Dinor-11beta-prostaglandin F2 alpha undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for its metabolic conversion and biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving 2,3-Dinor-11beta-prostaglandin F2 alpha include oxidizing agents and reducing agents. The conditions for these reactions are typically mild, given the compound’s sensitivity to harsh environments .
Major Products Formed
The major products formed from the reactions of 2,3-Dinor-11beta-prostaglandin F2 alpha include various metabolites that are excreted in urine. These metabolites are used as biomarkers for diagnosing and monitoring diseases .
Scientific Research Applications
2,3-Dinor-11beta-prostaglandin F2 alpha has several scientific research applications:
Mechanism of Action
2,3-Dinor-11beta-prostaglandin F2 alpha exerts its effects by binding to specific prostaglandin receptors. This binding triggers a cascade of molecular events that lead to the activation of various signaling pathways. These pathways are involved in inflammatory responses, smooth muscle contraction, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin D2: The parent compound from which 2,3-Dinor-11beta-prostaglandin F2 alpha is derived.
Thromboxane B2: Another prostaglandin metabolite used as a biomarker for platelet activation.
Leukotriene E4: A related compound involved in inflammatory responses.
Uniqueness
2,3-Dinor-11beta-prostaglandin F2 alpha is unique due to its specific role as a biomarker for mast cell activation disorders. Its elevated levels in urine provide a non-invasive diagnostic tool for conditions like systemic mastocytosis and asthma .
Properties
Molecular Formula |
C18H30O5 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
IDKLJIUIJUVJNR-RJGNUDNQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


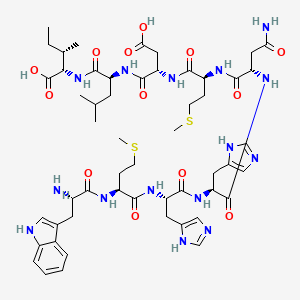
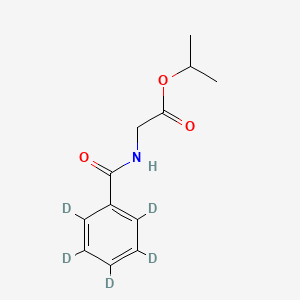
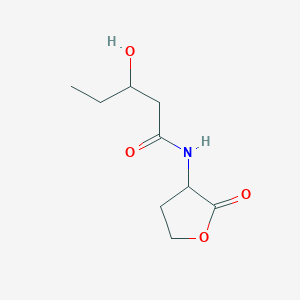
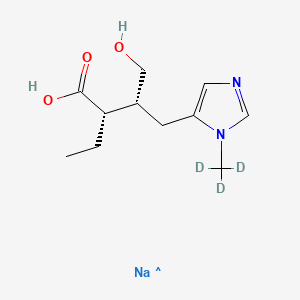

![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

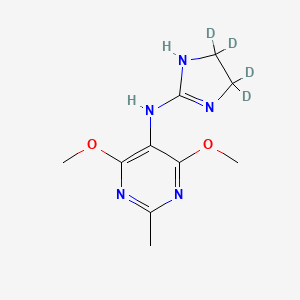

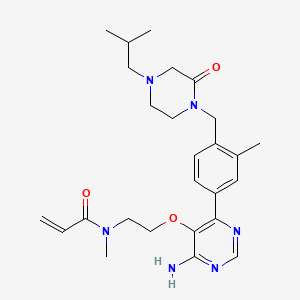
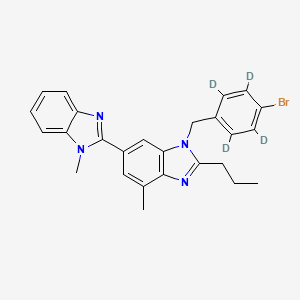
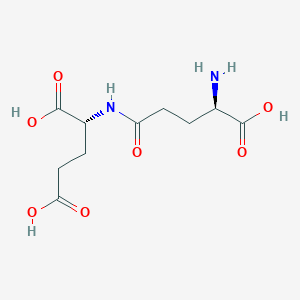
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
